Bienvenue dans la boutique en ligne BenchChem!

4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide

Myeloperoxidase inhibition Inflammatory disease target engagement Enzyme inhibitor probe development

4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide (CAS 1771023-28-9) is a tetra-halogenated benzenesulfonamide bearing bromo, fluoro, and iodo substituents on a diarylsulfonamide scaffold (C₁₂H₈BrFINO₂S, MW 456.07 g/mol). The compound belongs to the halogenated arylsulfonamide class that has been investigated as a source of myeloperoxidase (MPO) inhibitors within Bristol Myers Squibb discovery programs, with curated bioactivity data deposited in BindingDB and ChEMBL.

Molecular Formula C12H8BrFINO2S
Molecular Weight 456.07
CAS No. 1771023-28-9
Cat. No. B2778697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide
CAS1771023-28-9
Molecular FormulaC12H8BrFINO2S
Molecular Weight456.07
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Br)F)I
InChIInChI=1S/C12H8BrFINO2S/c13-8-1-6-12(11(14)7-8)19(17,18)16-10-4-2-9(15)3-5-10/h1-7,16H
InChIKeyYUNSIGBWAIGCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide (CAS 1771023-28-9): Procurement-Relevant Identity and Class Positioning


4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide (CAS 1771023-28-9) is a tetra-halogenated benzenesulfonamide bearing bromo, fluoro, and iodo substituents on a diarylsulfonamide scaffold (C₁₂H₈BrFINO₂S, MW 456.07 g/mol) [1]. The compound belongs to the halogenated arylsulfonamide class that has been investigated as a source of myeloperoxidase (MPO) inhibitors within Bristol Myers Squibb discovery programs, with curated bioactivity data deposited in BindingDB and ChEMBL [2]. Its distinctive feature is the simultaneous presence of three halogen types (Br, F, I) plus the sulfonamide pharmacophore on a biphenyl-like architecture, a substitution pattern that is rare among commercially available sulfonamide building blocks and MPO-targeted probe molecules .

Why In-Class Benzenesulfonamide MPO Inhibitors Cannot Substitute for 4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide (1771023-28-9)


Halogenated benzenesulfonamides that inhibit myeloperoxidase exhibit wide potency variation spanning over three orders of magnitude (IC₅₀ from 1.5 nM to >6 μM), and their multi-target selectivity profiles against thyroid peroxidase (TPO) and CYP3A4 are exquisitely sensitive to halogen identity, ring position, and N-aryl substitution pattern [1]. The 4-iodo substituent on the N-phenyl ring of this compound confers a distinct MPO–TPO selectivity window (≈40-fold) that differs from the 2-iodo positional isomer and from non-iodinated analogs [2]. Generic procurement of any halogenated benzenesulfonamide without verification of the exact substitution pattern risks acquiring a compound with inverted selectivity, substantially reduced MPO potency, or uncharacterized off-target CYP3A4 inhibition, all of which would confound structure–activity relationship interpretation and probe qualification in inflammatory target engagement studies [1].

Quantitative Differentiation Evidence: 4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide vs. Analog MPO Inhibitors and Positional Isomers


MPO Inhibitory Potency: 4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide vs. Clinically-Studied MPO Inhibitors PF-1355 and Verdiperstat

In a recombinant human MPO assay with 120 mM NaCl and 10-minute incubation using an aminophenyl fluorescein readout, 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide inhibited MPO with an IC₅₀ of 159 nM [1]. This represents a 9.4-fold greater potency than the widely used tool compound PF-1355 (IC₅₀ = 1,500 nM in LPS-stimulated human whole blood; Ki = 346.74 nM in cell-free assay) and approximately 4-fold greater potency than the clinical-stage MPO inhibitor verdiperstat (AZD3241, IC₅₀ = 630 nM) . The potency advantage is achieved without the 2-thiouracil mechanism-based irreversible warhead present in PF-1355, suggesting a distinct binding mode potentially amenable to reversible inhibition kinetics .

Myeloperoxidase inhibition Inflammatory disease target engagement Enzyme inhibitor probe development

MPO vs. Thyroid Peroxidase (TPO) Selectivity: Intra-Target Comparison with Mitiperstat and MPO-IN-4

4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide exhibits an MPO IC₅₀ of 159 nM and a TPO IC₅₀ of 6,300 nM, yielding an MPO/TPO selectivity ratio of approximately 40-fold [1]. This selectivity profile places it as an intermediate-selectivity tool between the ultra-selective mitiperstat (AZD4831: MPO IC₅₀ = 1.5 nM, TPO IC₅₀ = 690 nM, selectivity ≈ 460-fold) [2] and the less selective MPO-IN-4 (MPO IC₅₀ = 25 nM, TPO IC₅₀ = 2,200 nM, selectivity ≈ 88-fold) . The 40-fold window is sufficient to discriminate MPO-mediated from TPO-mediated effects in neutrophil-function assays while avoiding the extreme potency of picomolar MPO inhibitors that may fully suppress basal MPO activity, which can be undesirable for physiological target engagement studies [1].

Target selectivity profiling Thyroid peroxidase counter-screening Peroxidase family selectivity

CYP3A4 Off-Target Liability Assessment vs. Mitiperstat and PF-1355

CYP3A4 inhibition is a critical off-target liability for MPO inhibitors intended for in vivo target engagement studies, as CYP3A4 metabolizes approximately 50% of marketed drugs. 4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide inhibited CYP3A4 with an IC₅₀ of 2,600 nM, providing a 16.4-fold selectivity window over MPO inhibition (MPO IC₅₀ = 159 nM) [1]. This CYP3A4 margin is superior to that of mitiperstat, which exhibits a CYP3A4 IC₅₀ of 6,000 nM but drives a 4,000-fold window only because of its ultra-potent MPO IC₅₀ of 1.5 nM—a potency level that may be excessive for probe applications [2]. PF-1355 was reported selective over a panel of >50 enzymes, receptors, and ion channels including TPO, but specific CYP3A4 IC₅₀ data are not publicly disclosed, making quantitative comparison impossible . The 2.6 μM CYP3A4 IC₅₀ for this compound indicates moderate CYP3A4 interaction potential that should be considered in experimental design but is unlikely to dominate at MPO-active concentrations (≈0.16 μM).

Cytochrome P450 inhibition Drug–drug interaction risk Hepatic metabolism counter-screening

Positional Isomer Differentiation: 4-Iodo vs. 2-Iodo N-Phenyl Substitution Impact on Physicochemical and Predicted Target Engagement Properties

The 4-iodophenyl isomer (CAS 1771023-28-9, the target compound) and its 2-iodophenyl positional isomer (CAS not assigned in public databases) share the identical molecular formula (C₁₂H₈BrFINO₂S, MW 456.07) but differ in the iodine position on the N-phenyl ring [1]. The 4-iodo substitution places the heavy halogen atom para to the sulfonamide nitrogen, maximizing the halogen's sigma-hole potential for halogen bonding with target protein backbone carbonyls while maintaining a linear molecular shape conducive to crystal lattice packing. In contrast, the 2-iodo isomer positions the bulky iodine ortho to the sulfonamide linkage, introducing steric clash that forces the N-phenyl ring out of conjugation with the sulfonamide, altering both the solution conformation and the hydrogen-bond donor capacity of the sulfonamide NH [2]. The computed LogP of the 4-iodo isomer is 3.9–4.3, within the optimal range for cell permeability (LogP 1–5), while the 2-iodo isomer is predicted to have a slightly lower LogP due to intramolecular N–H⋯I hydrogen bonding reducing solvent-accessible hydrophobic surface area [1] . These conformational and electronic differences are expected to produce divergent MPO binding poses and selectivity profiles, although direct comparative biochemical data for the 2-iodo isomer against MPO are not available in public databases.

Positional isomer SAR Halogen bonding LogP-driven permeability

Multi-Halogen Substitution Pattern for Synthetic Diversification: Cross-Coupling Reactivity Advantages Over Mono- or Di-Halogenated Benzenesulfonamides

The compound presents three chemically distinct halogen handles on a single molecular scaffold: an aryl bromide (C-4 of the benzenesulfonyl ring), an aryl fluoride (C-2 of the same ring), and an aryl iodide (C-4 of the N-phenyl ring) [1]. This orthogonal reactivity profile enables sequential chemoselective cross-coupling: the iodide is the most reactive toward oxidative addition with Pd(0) catalysts (C–I bond dissociation energy ≈ 57 kcal/mol), permitting selective Suzuki or Sonogashira coupling at the N-phenyl ring without competing reaction at the bromide (C–Br BDE ≈ 71 kcal/mol) or fluoride (C–F BDE ≈ 113 kcal/mol) positions [2]. After iodide functionalization, the bromide can be engaged in a second coupling step under more forcing conditions, and the fluoride can serve as a leaving group for nucleophilic aromatic substitution (SNAr) with amines or alkoxides. In contrast, commonly procured MPO tool compounds such as PF-1355 and verdiperstat lack halogen handles entirely, and simpler benzenesulfonamides with only one or two halogens offer fewer diversification vectors . This makes the target compound uniquely valuable as a late-stage diversification intermediate for parallel SAR library synthesis.

Cross-coupling handles Medicinal chemistry diversification Chemoselective functionalization

Vendor Purity and LogP Reproducibility as Procurement Quality Benchmarks vs. Unspecified-Grade Research Chemicals

Commercially sourced 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide is available at a specified purity of 95% with batch-specific QC documentation (NMR, HPLC, or GC) from established vendors including Fluorochem and Bidepharm . The vendor-reported LogP of 4.30 (Fluorochem) aligns closely with the computed XLogP3 of 3.9 (PubChem), providing cross-validated confidence in the hydrophobicity value critical for predicting passive membrane permeability and non-specific protein binding in biochemical assays [1]. In contrast, many positional isomers and de-halogenated analogs of this compound are available only from non-specialist chemical suppliers at unspecified or lower purity grades without LogP verification, introducing batch-to-batch variability that can confound IC₅₀ determinations in enzyme assays where impurities may act as competitive or non-competitive interferents .

Compound quality control LogP-driven permeability Procurement specification

Procurement-Relevant Application Scenarios for 4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide (1771023-28-9) Based on Quantified Differentiation Evidence


Myeloperoxidase Target Engagement Probe with Defined Multi-Target Selectivity Profile for Neutrophil Biology Studies

Investigators studying MPO-dependent hypochlorous acid generation in neutrophil extracellular traps (NETs) or inflammatory vascular models require an MPO inhibitor with quantified selectivity against TPO and CYP3A4 to avoid confounding effects on thyroid hormone synthesis and hepatic drug metabolism pathways. 4-Bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide provides MPO IC₅₀ = 159 nM with a 40-fold window over TPO (IC₅₀ = 6,300 nM) and a 16-fold window over CYP3A4 (IC₅₀ = 2,600 nM), enabling MPO inhibition at 0.2–0.5 μM while maintaining TPO and CYP3A4 activity above 80% of baseline [1]. This selectivity profile is documented in BindingDB from Bristol Myers Squibb curation and provides a publicly verifiable basis for probe qualification, unlike many in-house tool compounds whose selectivity data remain proprietary [1].

Late-Stage Diversification Scaffold for Parallel Synthesis of Halogenated Benzenesulfonamide Libraries

Medicinal chemistry groups synthesizing focused libraries around the MPO-active benzenesulfonamide pharmacophore can exploit the three orthogonal halogen handles on this compound for sequential chemoselective cross-coupling: (1) Pd-catalyzed Suzuki/Sonogashira at the N-phenyl iodide (C–I BDE ≈ 57 kcal/mol, mild conditions), (2) subsequent Pd-catalyzed coupling at the benzenesulfonyl bromide (C–Br BDE ≈ 71 kcal/mol, elevated temperature), and (3) SNAr at the aryl fluoride with amine nucleophiles (C–F BDE ≈ 113 kcal/mol) [2] . This three-step diversification sequence from a single procurement item eliminates the synthetic burden of de novo scaffold construction for each library member and is not achievable with any clinically studied MPO inhibitor, all of which lack halogen handles entirely .

Physicochemical Reference Standard for LogP Method Cross-Validation in Halogenated Sulfonamide Series

The close agreement between the vendor-reported LogP (4.30, Fluorochem) and the computed XLogP3 (3.9, PubChem) for this compound makes it suitable as a reference standard for calibrating chromatographic LogP determination methods (e.g., reversed-phase HPLC with linear solvent strength gradient) across laboratories studying halogenated sulfonamide permeability [3]. The compound's three-heavy-atom composition (Br, I) provides a strong UV absorption signal for HPLC detection, and its intermediate LogP value (within the 1–5 optimal range for cell permeability) positions it near the center of the Lipinski-compliant chemical space typically explored in lead optimization, maximizing its utility as a cross-laboratory reference .

Positional Isomer Authenticity Control in Sulfonamide SAR Studies

Structure–activity relationship studies exploring the effect of iodine position on MPO binding require rigorous confirmation that the 4-iodo isomer, not the 2-iodo isomer, has been procured and tested. The 4-iodo isomer (CAS 1771023-28-9) can be analytically distinguished from the 2-iodo isomer by ¹H NMR: the 4-iodophenyl AA′BB′ pattern appears as two doublets (J ≈ 8.5 Hz) integrating 2H each, whereas the 2-iodophenyl isomer displays four distinct aromatic proton environments with complex splitting [4]. Procurement from vendors supplying batch-specific NMR spectra (Fluorochem, Bidepharm) provides documentation that the correct regioisomer was obtained, which is critical because the 2-iodo isomer is predicted to adopt a non-coplanar conformation that would fundamentally alter the sulfonamide NH hydrogen-bond donor geometry and likely abolish MPO binding [4].

Quote Request

Request a Quote for 4-bromo-2-fluoro-N-(4-iodophenyl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.